

triterpenoid biosynthesis pathways in medicinal plants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Triterpenoid**

Cat. No.: **B12794562**

[Get Quote](#)

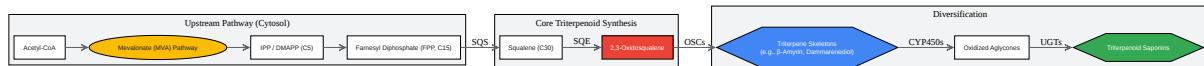
An In-depth Technical Guide to **Triterpenoid** Biosynthesis Pathways in Medicinal Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene.^{[1][2]} In medicinal plants, these compounds and their glycosylated forms, known as saponins, serve as crucial defense molecules and are responsible for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.^{[3][4]} Prominent examples include the ginsenosides from *Panax ginseng*, glycyrrhizin from *Glycyrrhiza glabra* (licorice), and asiaticoside from *Centella asiatica*.^[1]

The biosynthesis of these complex molecules involves a multi-step enzymatic pathway, beginning with universal isoprenoid precursors and culminating in highly decorated and specific structures.^{[5][6]} Understanding these pathways is paramount for the metabolic engineering of plants and microbial systems to enhance the production of these valuable compounds for pharmaceutical applications.^{[7][8]} This technical guide provides a comprehensive overview of the core **triterpenoid** biosynthesis pathway, detailed examinations of specific pathways in key medicinal plants, summaries of quantitative data, and detailed experimental protocols for pathway elucidation.


The Core Triterpenoid Biosynthesis Pathway

The journey to synthesizing **triterpenoids** begins with the formation of the five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).^[9] Plants utilize two distinct pathways for this purpose: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.^{[10][11]} For **triterpenoid** biosynthesis, the cytosolic MVA pathway is the primary source of IPP and DMAPP.^{[7][12]}

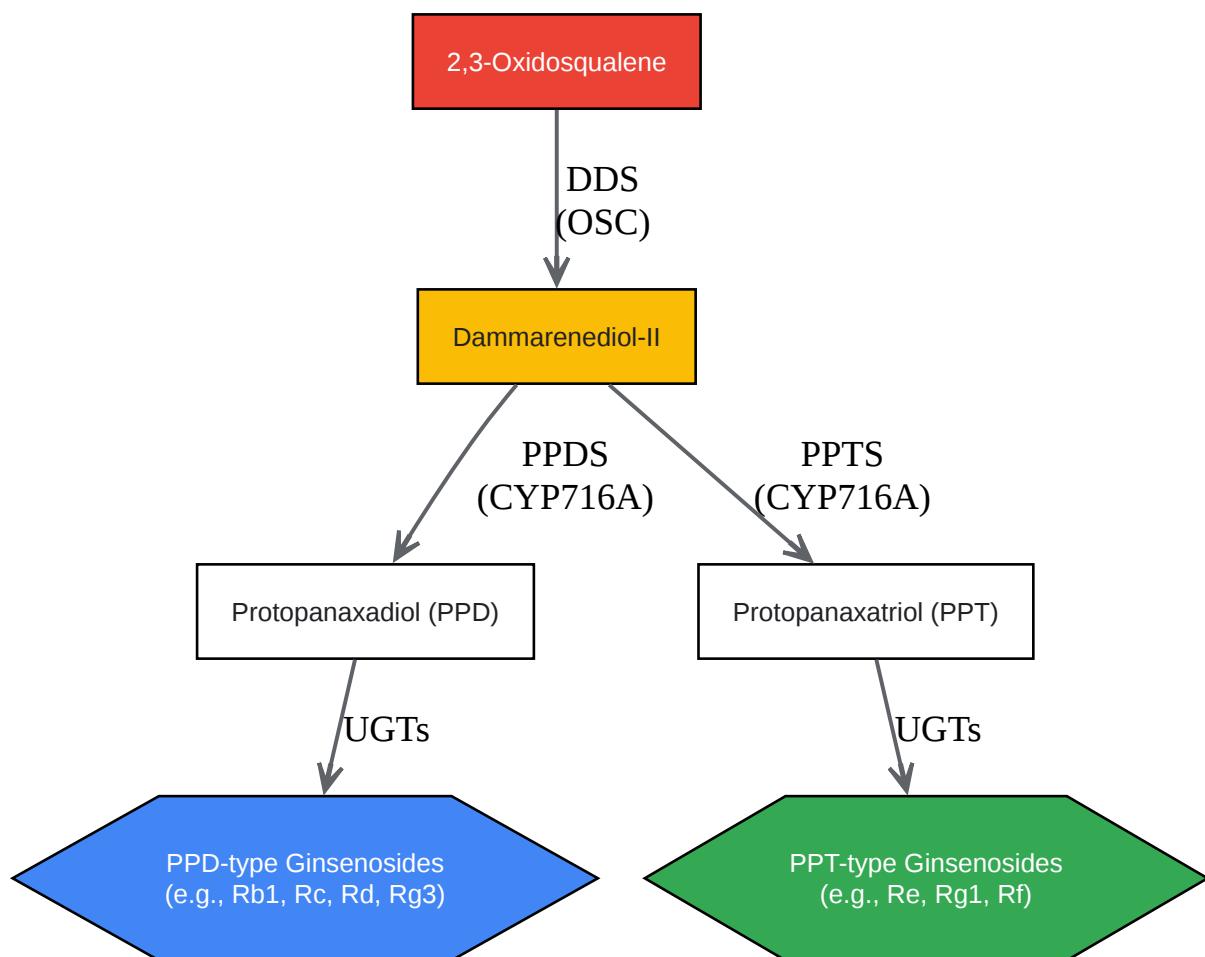
These C5 units are sequentially condensed to form farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.^[13] Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene.^[9]

This molecule, 2,3-oxidosqualene, is the critical branching point for the biosynthesis of both sterols and **triterpenoids**.^[2] The cyclization of 2,3-oxidosqualene, catalyzed by a diverse family of enzymes called oxidosqualene cyclases (OSCs), is the first major diversification step, leading to the formation of various multicyclic triterpene skeletons.^{[3][9]} In sterol biosynthesis, cycloartenol synthase (CAS) is the key enzyme in plants. For **triterpenoid** saponin biosynthesis, other OSCs like β -amyrin synthase (bAS), α -amyrin synthase (aAS), lupeol synthase (LUP), and dammarenediol-II synthase (DDS) produce the foundational skeletons for the vast array of **triterpenoids** found in nature.^[5]

Following cyclization, these basic skeletons undergo a series of extensive modifications, primarily oxidation and glycosylation. Cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups and other oxidative decorations to the triterpene backbone, significantly increasing their structural diversity.^{[1][6]} Subsequently, UDP-dependent glycosyltransferases (UGTs) attach sugar moieties to these oxidized aglycones, forming the final saponin products.^{[5][6]} Glycosylation enhances the water solubility, stability, and biological activity of these compounds.^[5]

[Click to download full resolution via product page](#)

Caption: The core **triterpenoid** biosynthesis pathway in plants.


Specific Pathways in Prominent Medicinal Plants

Ginsenoside Biosynthesis in Panax ginseng (Ginseng)

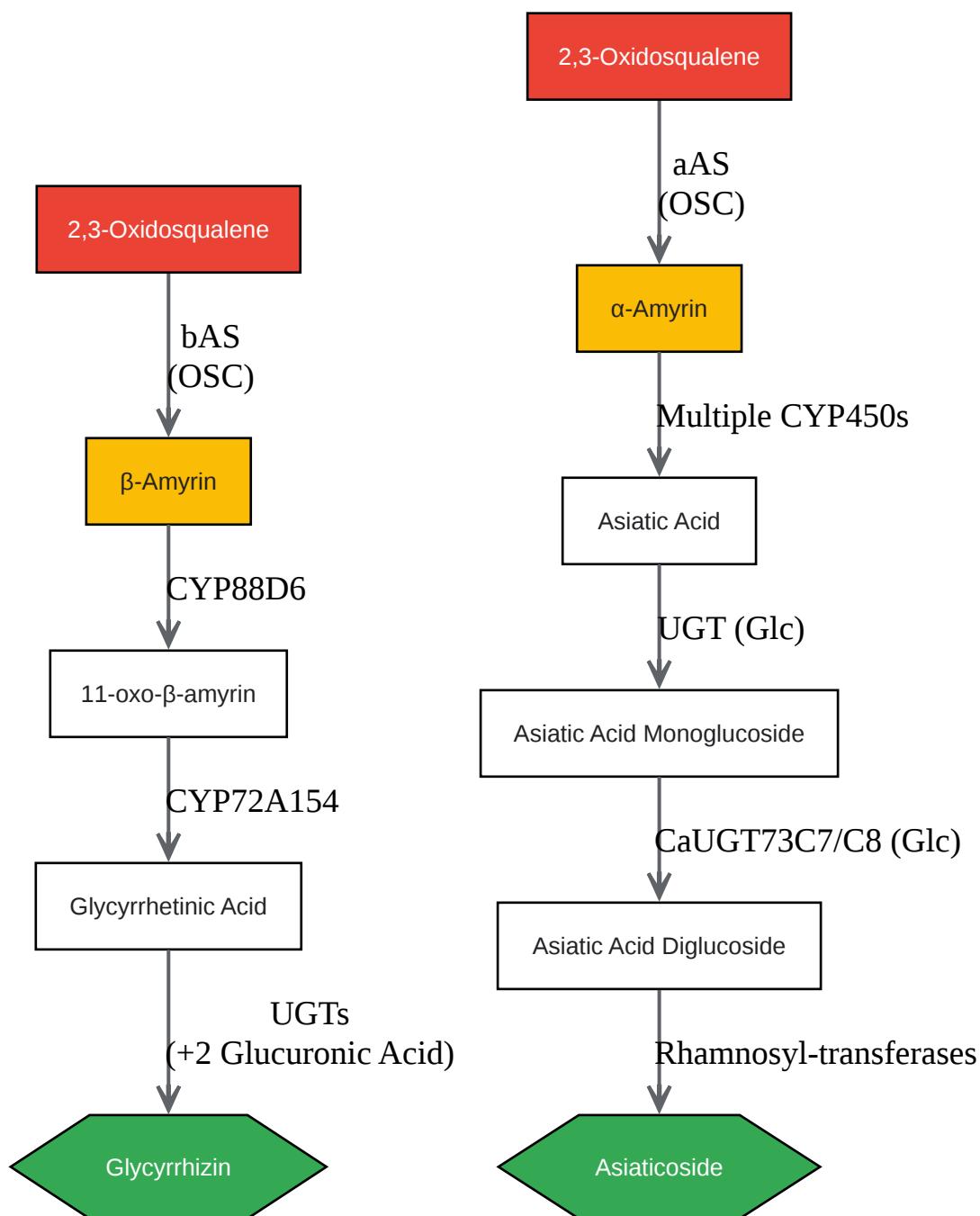
Ginsenosides are the primary active compounds in ginseng and are responsible for its renowned medicinal properties.^[14] They are dammarane-type **triterpenoid** saponins, classified mainly into protopanaxadiol (PPD) and protopanaxatriol (PPT) types.^[14]

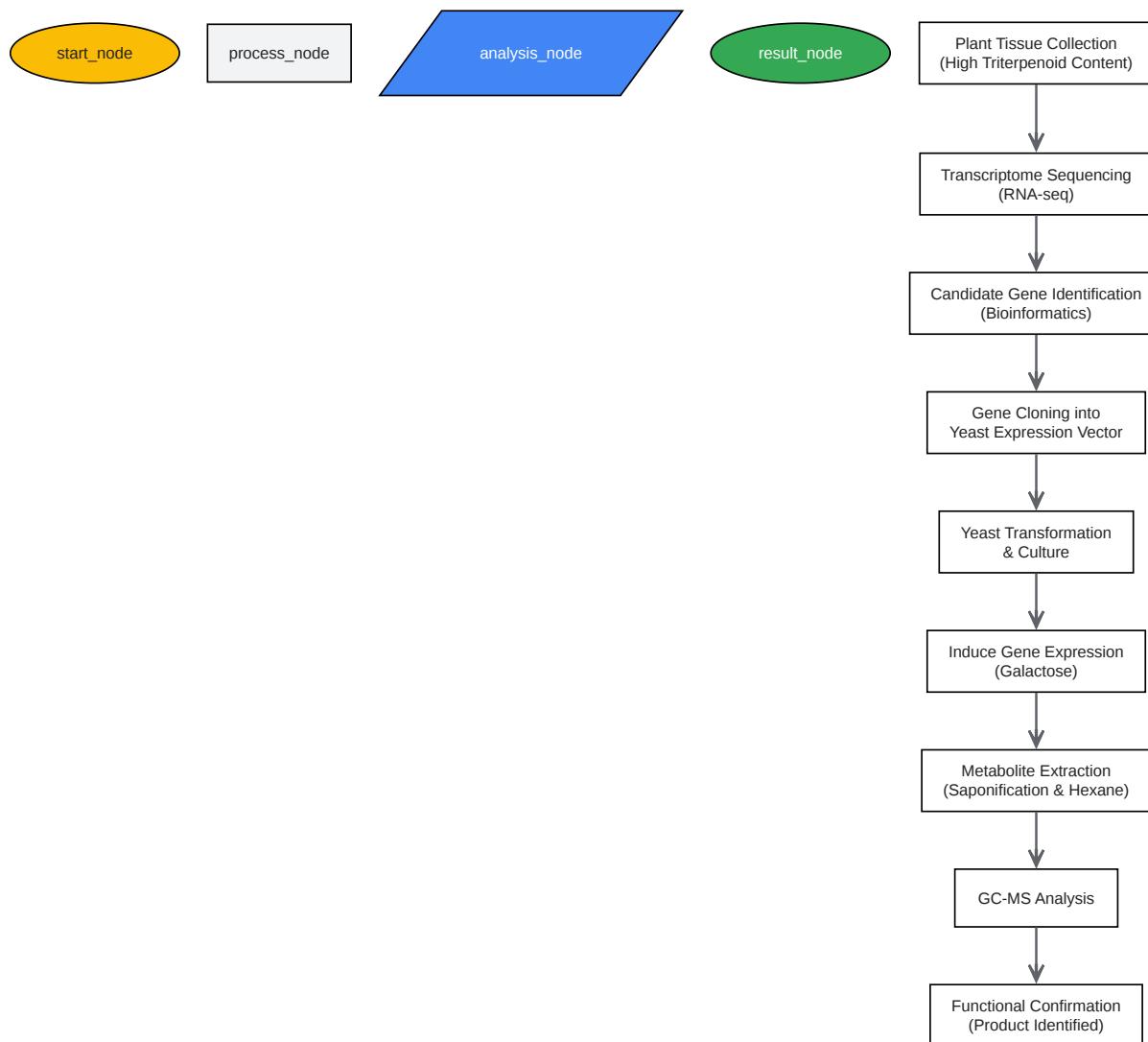
The biosynthesis pathway begins with the cyclization of 2,3-oxidosqualene by a specific OSC, dammarenediol-II synthase (DDS), to form dammarenediol-II.^[15] This intermediate is then hydroxylated at different positions by specific CYP450 enzymes. Protopanaxadiol synthase (PPDS), a CYP450 from the CYP716A family, hydroxylates dammarenediol-II at the C-12 position to produce PPD.^[5] In a parallel branch, protopanaxatriol synthase (PPTS), another CYP450 (CYP716A family), hydroxylates dammarenediol-II at the C-6 position to yield PPT.^[5]

Finally, a series of UGTs catalyze the glycosylation at various positions (C-3, C-6, C-20) of the PPD and PPT aglycones to generate the vast diversity of ginsenosides.^{[12][16]}

[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of PPD and PPT-type ginsenosides in *Panax ginseng*.


Plant/Culture	Compound	Titer/Content	Reference(s)
P. ginseng hairy roots	Ginsenosides	Up to 12-fold increase with elicitors	[15]
Engineered Yeast	Protopanaxadiol	~1.5 g/L	N/A
P. ginseng roots (4-year)	Total Ginsenosides	~20-40 mg/g dry weight	[10]


Glycyrrhizin Biosynthesis in *Glycyrrhiza glabra* (Licorice)

Glycyrrhizin is an oleanane-type **triterpenoid** saponin responsible for the characteristic sweet taste and pharmacological effects of licorice root.[\[17\]](#) Its biosynthesis involves the cyclization of 2,3-oxidosqualene to β -amyrin by the OSC β -amyrin synthase (bAS).[\[18\]](#)

The β -amyrin skeleton then undergoes a series of two critical oxidation steps at the C-11 and C-30 positions, catalyzed by two distinct CYP450 enzymes. First, CYP88D6 acts as a β -amyrin 11-oxidase, converting β -amyrin to 11-oxo- β -amyrin.[\[18\]](#)[\[19\]](#) Following this, CYP72A154 oxidizes the C-30 methyl group of 11-oxo- β -amyrin to a carboxyl group, forming glycyrrhetic acid.[\[18\]](#)

The final step is the attachment of two molecules of glucuronic acid to the C-3 hydroxyl group of glycyrrhetic acid, a reaction catalyzed by UGTs, to produce glycyrrhizin.[\[17\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 2. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic profiling reveals MEP pathway contributing to ginsenoside biosynthesis in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ginsenosides in Panax genus and their biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]

- 19. Metabolic Engineering of Glycrrhizin Pathway by Over-Expression of Beta-amyrin 11-Oxidase in Transgenic Roots of Glycrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [triterpenoid biosynthesis pathways in medicinal plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12794562#triterpenoid-biosynthesis-pathways-in-medicinal-plants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com